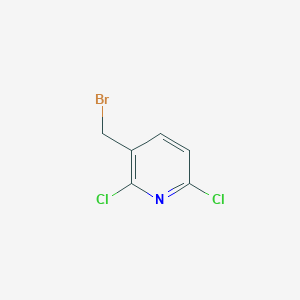

3-(Bromomethyl)-2,6-dichloropyridine

Description

Contextualizing Halogenated Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net As an isostere of benzene, it is a key component in over 7000 drug molecules and serves as a precursor for numerous pharmaceuticals and agrochemicals. nih.gov The incorporation of halogen atoms onto this scaffold gives rise to halogenated pyridines, a class of compounds with enhanced utility in medicinal chemistry and materials science. acs.orgnih.gov

Halogenation of the pyridine ring significantly alters its electronic properties. The high electronegativity of halogens like chlorine inductively withdraws electron density from the aromatic ring, making it more electron-deficient. gcwgandhinagar.com This electronic perturbation has profound implications for the molecule's reactivity, often rendering the pyridine core susceptible to nucleophilic substitution reactions, which are otherwise difficult to achieve with the parent pyridine. nih.govslideshare.net Furthermore, halogen substituents can serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. mdpi.com

In the context of drug discovery, halogens are widely used to modulate the physicochemical properties of lead compounds. acs.org They can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The ability of chlorine, bromine, and iodine to act as Lewis acids and form directed interactions known as halogen bonds is a relatively recent insight that has gained significant traction in rational drug design. acs.org This unique bonding capability adds another dimension to the role of halogenated pyridines in creating potent and selective therapeutic agents. researchgate.netacs.org

Significance of Bromomethyl and Dichloro Functionalities for Chemical Transformations

The specific arrangement of functional groups in 3-(Bromomethyl)-2,6-dichloropyridine provides a powerful combination of reactive sites for synthetic chemists.

The bromomethyl group (-CH₂Br) is a highly reactive electrophilic moiety. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality allows the compound to act as a key building block for introducing the 2,6-dichloropyridin-3-yl)methyl group into other molecules through substitution reactions. This is a common strategy for linking the pyridine scaffold to other parts of a target molecule, particularly through atoms like oxygen, nitrogen, or sulfur. mdpi.com The reactivity of similar bromomethyl groups on pyridine rings is well-established for creating precursors to more complex chemical structures. rsc.org

The dichloro functionalities (-Cl) at positions 2 and 6 of the pyridine ring have a dual role. Firstly, they strongly deactivate the ring towards electrophilic substitution due to their electron-withdrawing nature. gcwgandhinagar.com Secondly, and more importantly, they activate the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). nih.gov This allows for the selective replacement of one or both chlorine atoms with a variety of nucleophiles, providing a pathway to 2,3,6-trisubstituted pyridine derivatives. Such derivatives are popular scaffolds in the design of drug candidates. nih.gov The presence of two chlorine atoms offers the potential for sequential and regioselective substitutions, further enhancing the synthetic versatility of the molecule.

The interplay between the reactive bromomethyl group and the chloro-substituted pyridine core makes this compound a versatile intermediate, enabling the construction of complex molecules through orthogonal reaction strategies.

Overview of Academic Research Areas Pertaining to the Chemical Compound

Academic and industrial research leverages this compound and structurally similar compounds as key intermediates in the synthesis of a range of target molecules. The primary areas of application are in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Research: The halogenated pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous therapeutic agents. nih.gov Compounds like this compound serve as starting materials for creating libraries of novel compounds to be tested for various biological activities. For instance, the related compound 4-(bromomethyl)-2,6-dichloropyridine (B62455) is noted for its use in developing new pharmaceuticals with antibacterial and antifungal properties. chemimpex.com The ability to functionalize the molecule at the bromomethyl group and subsequently at the chlorine positions allows for the systematic exploration of chemical space around the pyridine core to optimize drug-like properties. nih.gov

Agrochemical Development: Similar to pharmaceuticals, the pyridine core is integral to many modern agrochemicals. Halogenated pyridines are key intermediates in the synthesis of effective herbicides and insecticides. chemimpex.com The specific reactivity of this compound allows for its incorporation into more complex structures designed to target specific biological pathways in pests or weeds, aiming to enhance efficacy and minimize environmental impact. chemimpex.com

Materials Science: While less common, the well-defined reactivity of such compounds also lends them to applications in materials science. They can be used to synthesize specialty polymers or functional coatings where the dichloropyridine moiety can impart specific properties like thermal stability or altered electronic characteristics. chemimpex.com

Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| CAS Number | 58596-59-1 |

| Predicted XlogP | 3.3 |

Data sourced from PubChem and other chemical suppliers. uni.lubldpharm.com

Table of Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 239.89771 | 132.2 |

| [M+Na]⁺ | 261.87965 | 147.3 |

| [M-H]⁻ | 237.88315 | 137.1 |

| [M+NH₄]⁺ | 256.92425 | 154.1 |

Data calculated using CCSbase and sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2,6-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMWUGLGUSQHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 2,6 Dichloropyridine

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis of 3-(Bromomethyl)-2,6-dichloropyridine points to two primary precursor types: functionalized 2,6-dichloropyridines or simpler pyridine (B92270) structures that can be built upon. The choice of strategy often depends on the availability and cost of the starting materials.

A common and direct approach involves the modification of a substituent already present at the C3 position of a 2,6-dichloropyridine (B45657) ring. This strategy leverages the pre-existing chlorinated scaffold and focuses on the targeted chemical transformation of the C3 side-chain.

One effective strategy begins with 2,6-Dichloronicotinic acid. This precursor already contains the required 2,6-dichloro substitution pattern and a carbon-based functional group at the desired C3 position. The synthesis from this starting material involves a two-step transformation:

Reduction of the Carboxylic Acid: The carboxylic acid group of 2,6-dichloronicotinic acid is first reduced to a primary alcohol, yielding (2,6-dichloropyridin-3-yl)methanol. This reduction can be achieved using standard reducing agents capable of converting carboxylic acids to alcohols, such as lithium aluminium hydride (LiAlH₄) or borane (BH₃) complexes.

Conversion of the Alcohol to a Bromide: The resulting hydroxymethyl group is then converted to the target bromomethyl group. This is a standard conversion that can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or thionyl bromide (SOBr₂).

This route is advantageous as it builds upon a commercially available and correctly substituted starting material, simplifying the synthetic challenge to well-established functional group interconversions.

An alternative retrosynthetic disconnection points to 3-methyl-2,6-dichloropyridine as a direct precursor. This approach relies on the selective bromination of the methyl group at the C3 position. The synthesis involves a single, crucial step: a free-radical side-chain bromination. This reaction is highly regioselective for the picolylic position (the methyl group attached to the pyridine ring) over the aromatic ring itself, provided appropriate conditions are used.

Total synthesis offers a more fundamental approach, constructing the substituted pyridine ring from simpler, non-pyridine precursors. One documented method involves a Diels-Alder reaction strategy. A synthesis reported by Meerpoel et al. utilizes the reaction between a 2H-1,4-Oxazin-2-one derivative and 3-bromopropyne to construct the functionalized dichloropyridine core. This method allows for the assembly of the molecule from acyclic or simpler heterocyclic starting materials, providing flexibility but often requiring more synthetic steps compared to functional group modification strategies.

Synthetic Routes from 2,6-Dichloropyridine Derivatives

Bromomethylation Techniques

When starting from 3-methyl-2,6-dichloropyridine, side-chain bromination is the key transformation. This reaction is typically achieved using a free-radical brominating agent.

N-Bromosuccinimide (NBS) is the most common and effective reagent for this purpose. The reaction proceeds via a free-radical mechanism, which requires the presence of a radical initiator. Typical initiators include azobisisobutyronitrile (AIBN) or exposure to UV light. The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to favor the radical pathway and prevent competitive ionic reactions on the electron-deficient pyridine ring. The mechanism involves the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical that selectively abstracts a hydrogen atom from the methyl group to form a stabilized picolylic radical, which then reacts with another molecule of NBS to yield the product and propagate the chain reaction.

Formaldehyde-Based Bromomethylation Reactions

A common and effective method for introducing a bromomethyl group onto an aromatic ring is through a reaction involving formaldehyde and hydrogen bromide. This electrophilic substitution reaction can be applied to the synthesis of this compound from its precursor, 2,6-dichloro-3-methylpyridine (B1299082).

Detailed research findings indicate that the direct bromomethylation of aromatic compounds can be conveniently achieved using a combination of paraformaldehyde and a solution of hydrogen bromide in acetic acid. This approach circumvents the need for gaseous formaldehyde and hydrogen bromide, which can be difficult to handle in large-scale preparations. The reaction proceeds by adding the HBr/acetic acid solution to a mixture of the aromatic substrate, paraformaldehyde, and glacial acetic acid.

For the synthesis of this compound, the precursor 2,6-dichloro-3-methylpyridine would be subjected to these conditions. The reaction mechanism involves the in situ formation of a reactive hydroxymethyl cation or a related electrophilic species from formaldehyde and HBr, which then attacks the electron-rich 3-position of the 2,6-dichloropyridine ring. Subsequent dehydration and bromide ion attack on the resulting benzylic carbocation yields the desired bromomethylated product. While specific yields for the bromomethylation of 2,6-dichloro-3-methylpyridine are not extensively documented in publicly available literature, similar reactions with other aromatic compounds demonstrate high efficiency.

A general procedure for such a reaction is outlined in the table below, based on analogous transformations.

| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aromatic Compound | Paraformaldehyde, 31% HBr in Acetic Acid | Glacial Acetic Acid | 40-50 | 2 | ~94 (for Mesitylene) |

This table presents data for a representative bromomethylation reaction on mesitylene, which serves as a model for the reaction with 2,6-dichloro-3-methylpyridine.

Alternatively, the bromomethyl group can be introduced by first synthesizing 2,6-dichloro-3-(hydroxymethyl)pyridine, followed by conversion of the hydroxyl group to a bromine atom. This two-step process involves the initial hydroxymethylation of 2,6-dichloropyridine, potentially using formaldehyde under appropriate catalytic conditions, followed by treatment with a brominating agent such as phosphorus tribromide or hydrogen bromide.

Halogenation and Chlorination Procedures for the Pyridine Core

Direct Chlorination of Pyridine and its Monochlorinated Analogs

The direct chlorination of pyridine or its partially chlorinated derivatives with molecular chlorine is a common industrial approach. These reactions are typically carried out in the vapor phase at high temperatures, often exceeding 250°C. The regioselectivity and extent of chlorination can be controlled by adjusting reaction parameters such as temperature, residence time, and the molar ratio of chlorine to the pyridine substrate.

For the synthesis of 2,6-dichloropyridine, 2-chloropyridine is often used as a starting material. The reaction is conducted in the liquid phase at temperatures of 160-190°C. To achieve high selectivity for the desired 2,6-dichloro isomer, the reaction is often carried out in the absence of a catalyst.

| Starting Material | Chlorinating Agent | Phase | Temperature (°C) | Catalyst | Major Product |

| Pyridine | Cl₂ | Vapor | 250-400 | None | Polychlorinated Pyridines |

| 2-Chloropyridine | Cl₂ | Liquid | 160-190 | None | 2,6-Dichloropyridine |

The chlorination of 3-methylpyridine (β-picoline) is a key step in producing the precursor for this compound. Vapor-phase chlorination of 3-methylpyridine at temperatures between 250°C and 400°C, with a high molar ratio of chlorine, can yield derivatives with chlorine atoms on both the pyridine ring and the methyl group google.com.

Conversion of Hydroxypyridines to Chloropyridines

An alternative route to chloropyridines involves the conversion of the corresponding hydroxypyridines. This transformation is typically achieved by reacting the hydroxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃). This method is particularly useful for synthesizing specifically substituted chloropyridines that may be difficult to obtain through direct chlorination.

The reaction of 2,6-dihydroxypyridine with phosphorus oxychloride in the presence of a basic nitrogen compound, such as quinoline, at elevated temperatures yields 2,6-dichloropyridine. The molar ratio of phosphorus oxychloride to the hydroxypyridine is typically maintained between 1:1 and 1.3:1 to ensure efficient conversion google.com.

| Starting Material | Chlorinating Agent | Base | Product |

| 2,6-Dihydroxypyridine | Phosphorus Oxychloride (POCl₃) | Quinoline | 2,6-Dichloropyridine |

Halogen Exchange Reactions for Dichloropyridine Synthesis

Halogen exchange, or the Finkelstein reaction, provides another pathway to synthesize specific halopyridines. This method involves the conversion of one halogen substituent to another. While less common for the direct synthesis of dichloropyridines from non-halogenated precursors, it can be a valuable tool for introducing specific halogen patterns. For instance, an aryl bromide can be converted to its corresponding iodide in the presence of sodium iodide and a copper(I) iodide catalyst. While not a direct route to 2,6-dichloropyridine, this principle can be applied in multi-step syntheses where a specific halogen is required for a subsequent reaction.

Catalysis and Reaction Condition Optimization in Synthesis

Optimizing reaction conditions, including the use of catalysts and alternative energy sources, is crucial for improving the efficiency, selectivity, and environmental impact of synthetic processes.

Utilization of Photoinitiation in Chlorination Processes

Photoinitiation, the use of light to initiate a chemical reaction, offers an alternative to high-temperature conditions in chlorination reactions. In the context of pyridine chlorination, UV light can be used to generate chlorine radicals, which then participate in a free-radical chain reaction.

The synthesis of 2,6-dichloropyridine from 2-chloropyridine can be achieved through a photoinitiated reaction with chlorine at temperatures between 160-190°C. This method provides a simple and efficient route to the desired product with high conversion and selectivity, and without the need for a catalyst or solvent.

| Starting Material | Reagent | Initiation | Temperature (°C) | Key Advantage |

| 2-Chloropyridine | Chlorine (Cl₂) | Photoinitiation (UV light) | 160-190 | Catalyst- and solvent-free |

The use of photoinitiation can be particularly advantageous in free-radical halogenations, which are characteristic reactions of alkanes and alkyl-substituted aromatic compounds. The process involves initiation, propagation, and termination steps, and can be used for the industrial synthesis of various chlorinated compounds.

Exploration of Metal-Catalyzed Synthetic Pathways

The functionalization of pyridine rings through transition-metal catalysis is a well-established field in organic chemistry, offering pathways for C-H activation and cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura reactions are frequently used to form new carbon-carbon bonds on halogenated pyridine scaffolds. rsc.org Similarly, ruthenium has been employed to catalyze the meta-selective C-H bromination of 2-phenylpyridine derivatives, demonstrating the potential for regioselective functionalization directly on the pyridine ring.

However, the application of transition-metal catalysis specifically for the benzylic bromination of a methyl group attached to a pyridine ring, such as in the conversion of 2,6-dichloro-3-methylpyridine to this compound, is not extensively documented in scientific literature. While metal complexes are known to catalyze a wide array of transformations, the predominant methods for benzylic halogenation typically proceed via non-metallic, radical-based mechanisms. Future research may explore the potential of metal-based catalysts to offer alternative selectivities or milder reaction conditions for this specific transformation, but currently, this remains an area with limited specific examples.

Non-Metallic and Catalyst-Free Approaches

The most common and well-established method for synthesizing this compound from its precursor, 2,6-dichloro-3-methylpyridine, is through a non-metallic, free-radical bromination pathway. This reaction, often a variation of the Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical intermediate. daneshyari.com

This transformation is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene. daneshyari.comresearchgate.net The reaction requires initiation, which can be accomplished either thermally, photochemically (using UV light), or by adding a radical initiator. Common initiators include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.comresearchgate.net The initiator decomposes under heat or light to generate radicals, which then abstract a hydrogen atom from the methyl group of the 2,6-dichloro-3-methylpyridine. This creates a stabilized benzylic radical, which subsequently reacts with the bromine source (NBS) to form the desired this compound and a succinimidyl radical, propagating the radical chain reaction.

The general reaction is summarized below:

Starting Material: 2,6-Dichloro-3-methylpyridine

Reagents: N-Bromosuccinimide (NBS)

Initiator: AIBN or Benzoyl Peroxide (BPO) / UV light

Solvent: Carbon tetrachloride (CCl₄) or other inert solvents

Product: this compound

Table 1: Key Components in the Free-Radical Bromination of 2,6-Dichloro-3-methylpyridine

| Component | Example | Function |

|---|---|---|

| Substrate | 2,6-Dichloro-3-methylpyridine | The starting material containing the methyl group to be brominated. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals to selectively react at the benzylic position. daneshyari.com |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Generates free radicals upon heating to initiate the chain reaction. daneshyari.com |

| Solvent | Carbon tetrachloride (CCl₄) | An inert solvent that facilitates the radical reaction. daneshyari.com |

The selectivity for monobromination at the benzylic position is a key advantage of using NBS, which maintains a low, steady concentration of bromine in the reaction mixture, thereby minimizing side reactions like ring bromination. daneshyari.com

Yield Enhancement and Purity Control in Synthetic Protocols

Achieving a high yield and purity of this compound is paramount for its utility as a chemical intermediate. Several factors in the synthetic protocol, particularly for free-radical bromination, must be carefully controlled.

One of the primary challenges is preventing over-bromination, which leads to the formation of 3-(dibromomethyl)-2,6-dichloropyridine as an impurity. sci-hub.se This can be managed by carefully controlling the stoichiometry of the reagents. Using a molar ratio of the substrate to the brominating agent (e.g., NBS) of approximately 1:1 or with a slight excess of the substrate ensures that the brominating agent is the limiting reactant, thus reducing the likelihood of a second bromination event.

The choice of solvent also plays a crucial role in reaction selectivity and yield. sci-hub.se While carbon tetrachloride is traditionally used, concerns over its toxicity have led to the exploration of alternatives like 1,2-dichlorobenzene, which can, in some cases, improve reaction time and yield. researchgate.net

Post-reaction purification is essential for isolating the target compound from the starting material, byproducts, and the succinimide co-product. Standard laboratory techniques are employed for this purpose. Flash column chromatography is an effective method for separating the desired monobrominated product from unreacted starting material and any dibrominated impurities. rsc.org Recrystallization from a suitable solvent system can also be used to obtain a product of high purity. The progress of the reaction and the purity of the final product are typically monitored using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Strategies for Yield and Purity Optimization

| Strategy | Description | Objective |

|---|---|---|

| Stoichiometric Control | Using a 1:1 or slightly less than 1 equivalent of the brominating agent (NBS) relative to the substrate. | Minimize the formation of the 3-(dibromomethyl)-2,6-dichloropyridine byproduct. sci-hub.se |

| Solvent Selection | Choosing an inert solvent (e.g., CCl₄, 1,2-dichlorobenzene) that promotes radical stability and selectivity. researchgate.netsci-hub.se | Enhance reaction rate and selectivity. |

| Reaction Monitoring | Tracking the consumption of starting material using methods like TLC or GC. | Prevent over-reaction and determine the optimal reaction time. |

| Purification Method | Employing flash column chromatography or recrystallization after the reaction is complete. rsc.org | Isolate the pure this compound from impurities. |

Chemical Reactivity and Derivative Synthesis of 3 Bromomethyl 2,6 Dichloropyridine

Transformations at the Bromomethyl Group

The bromomethyl group is a highly reactive site, primarily susceptible to reactions typical of benzylic halides. Its reactivity stems from the ability of the adjacent pyridine (B92270) ring to stabilize reaction intermediates.

Nucleophilic Substitution Reactions with Various Nucleophiles

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. This allows for the introduction of various functional groups at the 3-position of the pyridine ring.

Common nucleophiles include amines, alkoxides, thiolates, and cyanide ions. For instance, reaction with primary or secondary amines leads to the formation of the corresponding substituted aminomethylpyridines. Similarly, alkoxides and thiolates yield ethers and thioethers, respectively. The reaction with cyanide salts, such as potassium cyanide, provides a route to (2,6-dichloropyridin-3-yl)acetonitrile, a versatile precursor for carboxylic acids, amines, and other nitrogen-containing heterocycles. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Group

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | 3-(Aminomethyl)-2,6-dichloropyridine |

| Alkoxide | RO⁻Na⁺ | 3-(Alkoxymethyl)-2,6-dichloropyridine |

| Thiolate | RS⁻Na⁺ | 3-((Alkylthio)methyl)-2,6-dichloropyridine |

| Cyanide | KCN | (2,6-Dichloropyridin-3-yl)acetonitrile |

Formation of Quaternary Pyridinium (B92312) Salts

As an active alkyl halide, 3-(bromomethyl)-2,6-dichloropyridine can react with tertiary amines, including pyridine itself, to form quaternary pyridinium salts. researchgate.net This reaction involves the displacement of the bromide ion by the lone pair of electrons on the nitrogen atom of the tertiary amine. The resulting pyridinium salts are ionic compounds and have applications as phase-transfer catalysts, ionic liquids, and biologically active molecules. The general synthesis involves reacting the bromomethyl compound with the desired pyridine or tertiary amine in a suitable solvent, often with heating. researchgate.net

Radical Reactions Involving the Bromomethyl Moiety

The benzylic-like position of the bromomethyl group makes it susceptible to radical reactions. The stability of the intermediate 2,6-dichloro-3-pyridylmethyl radical, due to resonance delocalization into the pyridine ring, facilitates these processes. One of the most relevant radical reactions is the synthesis of this compound itself, which is typically achieved through the radical bromination of 2,6-dichloro-3-methylpyridine (B1299082) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Furthermore, the bromomethyl group can participate in atom transfer radical addition (ATRA) reactions. nih.govrsc.org In such reactions, a radical is generated from the C-Br bond, which can then add across a double bond of an olefin, leading to the formation of a new carbon-carbon bond and the transfer of the bromine atom. nih.govrsc.org

Reactivity of the Dichlorinated Pyridine Ring

The two chlorine atoms on the pyridine ring are susceptible to substitution, although the reactivity is influenced by the electronic nature of the pyridine ring and the position of other substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing chlorine atoms further deactivates the ring, making electrophilic substitution on this compound challenging.

However, under harsh conditions, reactions such as nitration can occur. The nitration of 2,6-dichloropyridine (B45657), for example, requires forcing conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid or oleum (B3057394) at elevated temperatures, to introduce a nitro group, primarily at the 3-position. researchgate.net Sulfonation of the pyridine ring is also possible but generally requires strong reagents like oleum. kyoto-u.ac.jp Halogenation of the pyridine ring is another potential electrophilic substitution, though it is less common for already chlorinated pyridines. youtube.commasterorganicchemistry.commasterorganicchemistry.comleah4sci.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution at Chlorine-Substituted Positions

The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. nih.govresearchgate.net This allows for the displacement of the chloride ions by a variety of nucleophiles. The regioselectivity of this substitution can be influenced by the nature of the substituent at the 3-position and the reaction conditions. researchgate.netrsc.org

For 3-substituted-2,6-dichloropyridines, nucleophilic attack can occur at either the C2 or C6 position. The regioselectivity is often governed by a combination of electronic and steric factors. researchgate.netrsc.org For instance, reactions with alkoxides have shown that the choice of solvent and counter-ion can significantly influence whether substitution occurs preferentially at the C2 or C6 position. researchgate.net Similarly, amination reactions can also exhibit regioselectivity. rsc.org Generally, the position ortho to a directing group is favored for substitution.

Table 2: Examples of Nucleophilic Aromatic Substitution on the Pyridine Ring

| Nucleophile | Reagent Example | Potential Product(s) |

| Amine | R₂NH | 2-Amino-6-chloro-3-(bromomethyl)pyridine or 6-Amino-2-chloro-3-(bromomethyl)pyridine |

| Alkoxide | RO⁻Na⁺ | 3-(Bromomethyl)-2-chloro-6-alkoxypyridine or 3-(Bromomethyl)-6-chloro-2-alkoxypyridine |

| Hydrazine | N₂H₄ | 2-Chloro-3-(bromomethyl)-6-hydrazinylpyridine or 6-Chloro-3-(bromomethyl)-2-hydrazinylpyridine |

| Azide | NaN₃ | 2-Azido-6-chloro-3-(bromomethyl)pyridine or 6-Azido-2-chloro-3-(bromomethyl)pyridine |

Cross-Coupling Reactions

The presence of two chloro-substituents on the pyridine ring makes this compound a suitable substrate for various cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental in constructing complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed reactions are among the most powerful tools for forming C-C bonds. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly noteworthy. While direct Suzuki coupling on this compound is not extensively detailed in readily available literature, the reactivity of the closely related (2,6-dichloropyridin-3-yl)boronic acid is known, indicating the viability of the 2,6-dichloropyridine core in such transformations. ambeed.com Research has demonstrated the successful application of Suzuki coupling to synthesize complex molecules containing the 2,6-dichloropyridin-3-yl moiety, such as novel inhibitors for drug-resistant tuberculosis. nih.gov In these syntheses, the dichloropyridinyl group is coupled with other heterocyclic fragments, showcasing the utility of this scaffold under palladium catalysis. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| Derivative of (2,6-dichloropyridin-3-yl)boronic acid | 1H-pyrrole-2-carboxamide derivative | Pd catalyst, base | N-(Adamantan-2-yl)-4-(2,6-dichloropyridin-3-yl)-1H-pyrrole-2-carboxamide | 12% | nih.gov |

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. semanticscholar.org This reaction is widely used to produce substituted alkenes. The C-Cl bonds of the 2,6-dichloropyridine ring are potential reaction sites for Heck coupling, although specific examples starting with this compound are not prominently featured in surveyed scientific literature. Generally, such reactions are catalyzed by palladium complexes like Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand and a base. google.com

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, serve as an important alternative to palladium-based methods, especially for the formation of C-N, C-O, and C-S bonds. These reactions typically involve coupling an aryl halide with an amine, alcohol, or thiol. The electrophilic nature of the C-Cl bonds in this compound makes it a plausible candidate for such transformations. Copper catalysis can be advantageous due to the lower cost and different reactivity profile of copper compared to palladium. However, specific applications of copper-mediated coupling reactions with this compound to synthesize its derivatives are not extensively documented in the reviewed literature.

Other Transition Metal Catalyzed C-C and C-X Bond Formations

Beyond palladium and copper, other transition metals such as nickel and iron are also employed in cross-coupling chemistry. Nickel catalysts, for example, are known to effectively couple aryl chlorides, which can sometimes be challenging substrates for palladium. Iron catalysis is gaining attention as a more economical and environmentally friendly option. These metals can catalyze a variety of C-C and C-X bond-forming reactions. While the 2,6-dichloropyridin-3-yl scaffold appears in patent literature related to ligands for various metal-catalyzed processes, google.comgoogle.com detailed studies focusing on specific nickel- or iron-catalyzed cross-coupling reactions with this compound as the starting material are limited.

Cyclization and Heterocyclization Reactions

The dual functionality of the chloro- and bromomethyl groups on the pyridine ring provides a powerful platform for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions are crucial for creating rigid, polycyclic molecules with defined three-dimensional shapes, which are often sought after in drug discovery and materials science. nih.gov

Intramolecular Cyclization Pathways

The bromomethyl group at the C3 position is a key feature that enables intramolecular cyclization. This group can act as an electrophilic handle to be attacked by a nucleophile positioned elsewhere on a derivative of the molecule. A common strategy involves first performing a cross-coupling reaction at the C2 or C6 position to introduce a side chain containing a nucleophilic group (e.g., -NH₂, -OH, -SH). Subsequent intramolecular nucleophilic substitution, where the nucleophile attacks the bromomethyl carbon, results in the formation of a new ring fused to the pyridine core. This pathway allows for the construction of five- or six-membered heterocyclic rings, although specific examples of this pathway originating from this compound are not prominently described in the surveyed literature.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocycles from 3-substituted-2,6-dichloropyridines has been successfully demonstrated using related precursors. For instance, a synthetic route to pyrazolo[4,3-c]pyridines begins with the lithiation of 2,6-dichloropyridine and subsequent reaction with an aldehyde to install a hydroxymethyl group at the C3 position, forming (2,6-dichloropyridin-3-yl)methanol, an analogue of the target compound. semanticscholar.org This alcohol is then oxidized to a ketone, which upon treatment with hydrazine, cyclizes to form the fused pyrazole (B372694) ring system. semanticscholar.org

| Precursor | Reagents | Reaction Type | Fused Product | Yield | Reference |

| (2-Chlorophenyl)-(2,6-dichloro-pyridin-3-yl)methanol | 1. MnO₂ | Oxidation | Pyrazolo[4,3-c]pyridine derivative | Moderate | semanticscholar.org |

| 2. Hydrazine | Cyclization | ||||

| 2-Bromopyridine-3-carboxylic Acid | 1. n-BuLi | Lithiation | Furo[3,4-b]pyridin-5(7H)-one derivative | Reasonable | researchgate.net |

| 2. Carbonyl Compound | Cyclization |

Derivatization and Functional Group Interconversions

The primary pathway for the derivatization of this compound involves the displacement of the bromide ion by various nucleophiles. This SN2-type reaction is efficient for creating new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-phosphorus bonds.

One of the fundamental functional group interconversions is the hydrolysis of the bromomethyl group to a hydroxymethyl group. This reaction yields (2,6-Dichloropyridin-3-yl)methanol, a key intermediate for further synthetic modifications, such as esterification or oxidation.

A significant application of this compound as a synthetic building block is in the preparation of various ether derivatives. The reaction with alcohols or phenols, typically in the presence of a base to deprotonate the hydroxyl group, proceeds to form the corresponding ethers. For instance, it has been used in the synthesis of complex molecules where the (2,6-dichloropyridin-3-yl)methyl moiety is attached to a larger scaffold via an ether linkage.

The reaction with phosphines, such as triphenylphosphine (B44618), is a standard method for preparing phosphonium (B103445) salts. These salts are stable, crystalline solids and are valuable precursors for Wittig reagents, which are widely used in organic synthesis to form alkenes from carbonyl compounds. The reaction of this compound with triphenylphosphine readily produces the corresponding phosphonium bromide salt.

Detailed research findings have demonstrated the utility of this compound in the synthesis of biologically active compounds. For example, it has been used as an intermediate in the preparation of substituted pyrazolopyridine derivatives. In a typical reaction sequence, the bromomethyl compound is reacted with a substituted phenol (B47542) in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) to yield an ether intermediate.

The following tables summarize key derivatization reactions of this compound.

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)phenol | K₂CO₃ | DMF | 3-((4-(1H-Pyrazol-1-yl)phenoxy)methyl)-2,6-dichloropyridine |

| (S)-1-(4-Hydroxyphenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-aminium chloride | K₂CO₃ | DMF | (S)-1-(4-((2,6-Dichloropyridin-3-yl)methoxy)phenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-aminium |

| Reagent | Solvent | Product |

|---|---|---|

| Triphenylphosphine | Toluene | [(2,6-Dichloropyridin-3-yl)methyl]triphenylphosphonium bromide |

| Reagents | Conditions | Product |

|---|---|---|

| Water | Hydrolysis | (2,6-Dichloropyridin-3-yl)methanol |

Applications of 3 Bromomethyl 2,6 Dichloropyridine As a Synthetic Building Block

Construction of Complex Pyridine (B92270) Derivatives

The reactivity of the bromomethyl group is the primary feature exploited for the elaboration of the pyridine core. This group serves as a powerful electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the pyridine ring. For instance, reactions with amines, thiols, or alcohols can introduce new side chains, significantly increasing the molecular complexity.

Furthermore, the chlorine atoms at the 2- and 6-positions, while generally less reactive than the bromomethyl group, can participate in various transition-metal-catalyzed cross-coupling reactions. acs.org Reactions such as the Suzuki-Miyaura or Heck couplings allow for the formation of carbon-carbon bonds, enabling the attachment of aryl, alkyl, or vinyl substituents. acs.org This sequential functionalization—first at the bromomethyl position and subsequently at the chloro-positions—provides a strategic pathway to complex, fully substituted pyridine derivatives that are valuable in medicinal chemistry and materials science. researchgate.net

| Reactive Site | Reaction Type | Potential Nucleophile/Reagent | Resulting Functionality |

|---|---|---|---|

| 3-(Bromomethyl) group | Nucleophilic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH), Cyanide (CN-) | -CH2-NH-R, -CH2-O-R, -CH2-S-R, -CH2-CN |

| 2,6-Dichloro positions | Suzuki-Miyaura Coupling | Aryl boronic acids (Ar-B(OH)2) | Aryl groups at 2- and/or 6-positions |

| 2,6-Dichloro positions | Heck Coupling | Alkenes | Vinyl groups at 2- and/or 6-positions |

| 2,6-Dichloro positions | Nucleophilic Aromatic Substitution | Amines, Alkoxides | Amino or alkoxy groups at 2- and/or 6-positions |

Synthesis of Novel Ligands for Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a vast range of metal ions. acs.org The structural and electronic properties of these ligands can be finely tuned by altering the substituents on the pyridine ring. nih.gov 3-(Bromomethyl)-2,6-dichloropyridine serves as an excellent starting material for creating bespoke ligands for various catalytic and material applications.

A monodentate ligand binds to a metal center through a single donor atom. In the case of pyridine-based ligands, this donor is typically the nitrogen atom. alfachemic.com The substituents on the pyridine ring play a crucial role in modulating the ligand's electronic properties. Electron-donating groups enhance the basicity of the pyridine nitrogen, leading to stronger coordination, while electron-withdrawing groups decrease it. nih.gov

Starting from this compound, the bromomethyl group can be transformed into various non-coordinating functionalities to systematically tune the electronic nature of the ligand. For example, conversion to a -CH₃ group or a -CH₂-OR group alters the steric and electronic environment around the pyridine nitrogen, thereby influencing the properties of the resulting metal complex. The two chloro-substituents act as strong electron-withdrawing groups, making the pyridine a relatively weak base.

Polydentate ligands, which can bind to a metal ion through multiple donor atoms, form more stable complexes than their monodentate counterparts due to the chelate effect. youtube.com this compound is a valuable precursor for bidentate and tridentate ligands. The bromomethyl group can be readily converted into a secondary donor site. For instance, reaction with diphenylphosphine (B32561) (PPh₂⁻) would yield a P,N-bidentate ligand, where both the phosphorus atom and the pyridine nitrogen can coordinate to a metal center.

Similarly, linking two pyridine units together can create larger polydentate structures. Reaction of this compound with a suitable difunctional linker can lead to the formation of bridging ligands capable of coordinating to multiple metal centers, facilitating the construction of polynuclear complexes or coordination polymers. researchgate.net The synthesis of such ligands often involves coupling reactions to create frameworks where multiple pyridine or other donor moieties are strategically positioned for metal coordination. researchgate.netacs.org

Chiral ligands are indispensable in asymmetric catalysis, where they are used to control the stereochemical outcome of a reaction. rsc.org The synthesis of chiral pyridine ligands can be achieved by introducing a stereocenter into the ligand framework. acs.org The reactive bromomethyl group of this compound provides a convenient handle for this purpose.

One common strategy involves the nucleophilic substitution of the bromide with a chiral nucleophile, such as a chiral amine or the anion of a chiral alcohol. For example, reacting the compound with a naturally derived chiral amino acid ester could yield a novel chiral N,O-chelating ligand. tandfonline.com This approach effectively transfers the chirality from a readily available starting material to the new pyridine ligand, creating a unique stereochemical environment around the metal center it coordinates to. These chiral ligands are crucial for developing catalysts for enantioselective reactions. nih.govresearchgate.net

Intermediate in the Formation of Advanced Organic Scaffolds

Beyond its use in constructing individual molecules, this compound serves as a key intermediate in the synthesis of larger, more complex organic scaffolds. These scaffolds are core molecular frameworks that can be further functionalized to produce a variety of target molecules. The compound's multiple reactive sites allow it to be incorporated into polycyclic or macrocyclic systems.

For example, the bromomethyl group can be used to link the pyridine ring to another aromatic system, forming a diaryl- or triarylmethane scaffold. Subsequent intramolecular cyclization reactions, potentially involving the chloro substituents, could then be used to generate rigid, three-dimensional structures. Such advanced scaffolds are of significant interest in drug discovery and supramolecular chemistry.

Role in the Synthesis of Precursors for Functional Materials

Pyridine-containing molecules are integral components of various functional materials, including organic light-emitting diodes (OLEDs), organic semiconductors, and coordination polymers. beilstein-journals.org The pyridine unit can function as an electron-transporting moiety or as a coordinating building block in metal-organic frameworks (MOFs). beilstein-journals.org

Derivatives of this compound are valuable precursors for these materials. For instance, the chloro- and bromomethyl groups can be converted into cyano groups, and the remaining position can be functionalized via cross-coupling reactions to synthesize complex pyridine-3,5-dicarbonitrile (B74902) structures. beilstein-journals.org These types of molecules have shown promise as emitters in OLEDs, exhibiting properties like thermally activated delayed fluorescence (TADF). beilstein-journals.org The ability to systematically modify the pyridine core using this compound as a starting point allows for the rational design of new materials with tailored electronic and photophysical properties.

| Material Class | Role of Pyridine Derivative | Synthetic Transformation Example | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting emitter | Conversion to pyridine-3,5-dicarbonitrile frameworks | beilstein-journals.org |

| Coordination Polymers / MOFs | Coordinating organic linker | Functionalization to create polydentate ligands | researchgate.net |

| Organic Semiconductors | Electron-deficient building block | Incorporation into π-conjugated systems | beilstein-journals.org |

Mechanistic Investigations in 3 Bromomethyl 2,6 Dichloropyridine Chemistry

Elucidation of Reaction Mechanisms for Bromomethylation Processes

The synthesis of 3-(bromomethyl)-2,6-dichloropyridine from 2,6-dichloro-3-methylpyridine (B1299082) typically proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler bromination. mychemblog.com This reaction is commonly initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), in the presence of N-bromosuccinimide (NBS) as the bromine source. mychemblog.com

The mechanism can be broken down into three key stages:

Initiation: The process begins with the homolytic cleavage of the initiator (AIBN) upon heating or UV irradiation, generating two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then react with NBS to produce a bromine radical (Br•), which is the key chain-carrying species.

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 2,6-dichloro-3-methylpyridine. This abstraction is regioselective for the benzylic position due to the resonance stabilization of the resulting 2,6-dichloro-3-(pyridinylmethyl) radical. This radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr, a byproduct, to regenerate a bromine radical, thus continuing the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture, for instance, two bromine radicals forming Br₂, or a bromine radical with a 2,6-dichloro-3-(pyridinylmethyl) radical.

The use of NBS is advantageous as it maintains a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing ionic addition reactions to the pyridine (B92270) ring. masterorganicchemistry.com

Mechanistic Studies of Nucleophilic and Electrophilic Transformations

Nucleophilic Transformations:

The bromomethyl group in this compound is a primary benzylic halide, making it highly susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org

SN2 Mechanism: For strong, unhindered nucleophiles, the reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway. libretexts.org This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group. libretexts.org This process leads to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may be favored. This is a two-step process involving the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by the nucleophile. SN1 reactions typically result in a racemic mixture if the starting material is chiral.

The pyridine ring itself can also undergo nucleophilic aromatic substitution (SNAr), particularly at the chlorine-substituted positions. The electron-withdrawing nature of the nitrogen atom and the other chlorine atom activates the ring towards nucleophilic attack. A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) showed that the regioselectivity of the substitution is influenced by the steric properties of the 3-substituent. researchgate.net Bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net

Electrophilic Transformations:

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitrogen atom and the two chlorine atoms. However, under forcing conditions, electrophilic substitution can occur. The directing influence of the substituents on the ring will determine the position of the incoming electrophile.

The chlorine atoms are ortho-, para-directing deactivators, while the bromomethyl group is a weak deactivator and also ortho-, para-directing. youtube.com The nitrogen atom strongly deactivates the ring, particularly at the ortho and para positions (positions 2, 4, and 6). Considering the existing substitution pattern, the most likely position for electrophilic attack would be the C-5 position, which is meta to the nitrogen and ortho/para to the directing groups.

| Transformation Type | Mechanism | Key Intermediates | Factors Influencing Regioselectivity |

| Nucleophilic Substitution | SN2 | Pentavalent transition state | Steric hindrance at the electrophilic carbon |

| Nucleophilic Substitution | SN1 | Resonance-stabilized carbocation | Stability of the carbocation, solvent polarity |

| Nucleophilic Aromatic Substitution | SNAr | Meisenheimer complex | Steric and electronic effects of ring substituents |

| Electrophilic Aromatic Substitution | SEAr | Arenium ion (sigma complex) | Directing effects of existing substituents |

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

This compound can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve a palladium catalyst and follow a general catalytic cycle. thermofishersci.in

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction can be described by three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, one of the C-Cl bonds of the pyridine ring) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar palladium(II) species. The relative reactivity of the C-Cl bonds can be influenced by steric and electronic factors.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. This forms a new palladium(II) intermediate with two organic ligands.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form a new carbon-carbon bond in the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The chemoselectivity of these cross-coupling reactions is a key consideration. For instance, in reactions involving polyhalogenated pyridines, the site of the initial oxidative addition can often be controlled by the choice of ligand on the palladium catalyst. nih.gov

| Step in Catalytic Cycle | Description | Change in Pd Oxidation State |

| Oxidative Addition | Insertion of Pd into the C-X bond | 0 to +2 |

| Transmetalation | Transfer of an organic group from another metal to Pd | +2 (no change) |

| Reductive Elimination | Formation of a new C-C bond and release of the product | +2 to 0 |

Stereochemical and Regiochemical Control Mechanisms

Stereochemical Control:

In reactions involving the bromomethyl group, stereochemical control is primarily relevant when the reaction creates a new stereocenter. For nucleophilic substitution reactions at the benzylic carbon, the mechanism dictates the stereochemical outcome. As previously mentioned, an SN2 reaction will proceed with a predictable inversion of stereochemistry. Conversely, an SN1 reaction, which proceeds through a planar carbocation intermediate, will generally lead to a racemic mixture of products. Therefore, controlling the reaction conditions to favor one mechanism over the other is crucial for achieving a desired stereochemical outcome.

Regiochemical Control:

Regiochemical control is a significant factor in several reactions of this compound.

Nucleophilic Aromatic Substitution: As discussed, the regioselectivity of nucleophilic attack on the pyridine ring is influenced by the steric and electronic properties of the substituents. A study on 3-substituted 2,6-dichloropyridines demonstrated that bulky groups at the 3-position can direct nucleophilic attack to the C-6 position. researchgate.net This is a steric effect where the bulky group hinders the approach of the nucleophile to the adjacent C-2 position.

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic attack is governed by the directing effects of the existing substituents. The combined deactivating and directing effects of the nitrogen, chlorine, and bromomethyl groups make the C-5 position the most probable site for substitution.

Transition Metal-Catalyzed Cross-Coupling: In these reactions, regioselectivity is determined by which carbon-halogen bond undergoes oxidative addition first. This can often be controlled by the choice of catalyst, ligands, and reaction conditions. For dihalogenated pyridines, selective coupling at one position over another has been achieved by tuning the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 3-(Bromomethyl)-2,6-dichloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The bromomethyl (-CH₂Br) protons would appear as a distinct singlet, typically in the range of δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent bromine atom. The two aromatic protons on the pyridine (B92270) ring are in different chemical environments and would appear as two doublets, a result of coupling to each other. Their expected chemical shifts would be in the aromatic region, likely between δ 7.3 and δ 7.8 ppm.

¹³C NMR: The carbon NMR spectrum would show six distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the bromomethyl group is expected to resonate at approximately δ 28-33 ppm. The five carbons of the dichloropyridine ring would appear in the aromatic region (δ 120-160 ppm), with the carbons directly bonded to the chlorine atoms (C2 and C6) being significantly deshielded.

Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂Br | 4.5 - 4.8 | Singlet |

| Pyridine H-4 | 7.6 - 7.8 | Doublet | |

| Pyridine H-5 | 7.3 - 7.5 | Doublet | |

| ¹³C NMR | -CH₂Br | 28 - 33 | - |

| Pyridine C-4 | ~141 | - | |

| Pyridine C-5 | ~122 | - | |

| Pyridine C-3 | ~135 | - | |

| Pyridine C-2 | ~152 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C and C=N Ring Stretch | 1550 - 1600 | Medium-Strong |

| CH₂ Bend (Scissoring) | 1400 - 1450 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, its monoisotopic mass is 238.89043 Da. uni.lu The molecular ion peak in the mass spectrum is notable for its complex isotopic pattern, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, serving as a clear fingerprint for the presence of one bromine and two chlorine atoms.

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC would be a common method for purity analysis. A suitable stationary phase (e.g., C18) and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used. The purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another standard method for purity assessment, particularly for volatile and thermally stable compounds. A capillary column with a suitable stationary phase (e.g., DB-5) would be employed to separate the compound from any volatile impurities. The purity is determined by the relative peak area, and this method is often used to specify a purity level greater than 98% for commercial samples of related compounds. tcichemicals.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

As of this writing, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. If such a study were performed, it would offer conclusive evidence of the compound's solid-state conformation and packing in the crystal lattice.

Elemental Analysis for Compound Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. wikipedia.org This method provides an empirical formula that can be compared against the theoretical composition to verify the compound's identity and purity. For this compound, with the molecular formula C₆H₄BrCl₂N, the theoretical elemental composition is calculated based on its molecular weight of 240.91 g/mol . bldpharm.com Experimental results from combustion analysis are typically expected to be within ±0.4% of the theoretical values for a pure sample. huji.ac.il

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage by Mass (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 29.91% |

| Hydrogen | H | 1.008 | 1.67% |

| Bromine | Br | 79.904 | 33.17% |

| Chlorine | Cl | 35.453 | 29.43% |

Other Advanced Analytical Techniques (e.g., Predicted Collision Cross Section)

Modern analytical chemistry utilizes advanced techniques that provide additional dimensions of structural information. Ion mobility-mass spectrometry, for example, measures the collision cross section (CCS) of an ion, which is related to its size and shape in the gas phase. While experimental data may be limited, computational methods can predict these values. The predicted CCS values for various adducts of this compound provide a valuable analytical parameter for its identification in complex mixtures. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 239.89771 | 132.2 |

| [M+Na]⁺ | 261.87965 | 147.3 |

| [M-H]⁻ | 237.88315 | 137.1 |

| [M+NH₄]⁺ | 256.92425 | 154.1 |

| [M+K]⁺ | 277.85359 | 133.7 |

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations and Molecular Orbital Analysis

A computational study of 3-(Bromomethyl)-2,6-dichloropyridine would typically begin with the optimization of its molecular geometry using methods like DFT with an appropriate basis set. This process determines the most stable three-dimensional arrangement of the atoms. Following geometry optimization, molecular orbital analysis would be performed.

This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the compound. A smaller gap generally suggests higher reactivity. For substituted pyridines, the HOMO and LUMO are often distributed across the aromatic ring system, and the nature and position of substituents like chloro, bromo, and methyl groups significantly influence their energy levels and spatial distribution.

Prediction and Validation of Reaction Mechanisms and Energy Landscapes

Theoretical modeling is instrumental in elucidating the pathways of chemical reactions. For this compound, a key area of investigation would be its reactivity in nucleophilic substitution reactions, given the presence of a reactive bromomethyl group and chloro substituents on the pyridine (B92270) ring.

Computational chemists would model the reaction of this compound with various nucleophiles. By calculating the potential energy surface, they can identify transition states and intermediates along the reaction coordinate. These calculations allow for the determination of activation energies, which are critical for predicting reaction rates and understanding the regioselectivity of a reaction. For instance, modeling could predict whether a nucleophile is more likely to attack the bromomethyl carbon or one of the chlorinated positions on the pyridine ring under different conditions.

Spectroscopic Property Simulations and Correlations

Computational methods can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). These simulations are invaluable for interpreting experimental data and confirming molecular structures.

By calculating the vibrational frequencies, a theoretical IR spectrum for this compound could be generated. This simulated spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as C-Cl, C-Br, C-H, and the pyridine ring vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to aid in the assignment of signals. Time-dependent DFT (TD-DFT) could be used to predict electronic transitions and simulate the UV-Visible absorption spectrum.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For a class of compounds including this compound, a QSRR model could be developed to predict the reactivity of new, unsynthesized derivatives.

This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or topological. Statistical methods are then used to build a model that links these descriptors to experimentally determined reactivity data, such as reaction rate constants. Such models are valuable for understanding the factors that govern reactivity and for guiding the design of new molecules with desired reaction characteristics.

In Silico Design and Prediction of Novel Derivatives

Building upon the foundational knowledge from the analyses described above, computational chemistry enables the in silico (computer-based) design of novel derivatives of this compound with tailored properties. By systematically modifying the substituents on the pyridine ring or the methyl group, chemists can explore a vast chemical space without the immediate need for laboratory synthesis.

For example, if the goal is to design a derivative with enhanced reactivity at a specific position, different electron-donating or electron-withdrawing groups could be computationally added to the molecule. The effect of these modifications on the electronic structure, HOMO-LUMO gap, and activation energies for key reactions would be evaluated. This predictive power accelerates the discovery process, allowing researchers to prioritize the synthesis of the most promising candidates for specific applications in fields like medicinal chemistry or materials science.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Routes

The increasing emphasis on environmental responsibility in the chemical industry necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. chemistryjournals.netrsc.org Future research will likely focus on developing greener and more sustainable pathways to 3-(Bromomethyl)-2,6-dichloropyridine and its derivatives.

Key areas for investigation include:

Alternative Solvents: Moving away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce environmental impact. chemistryjournals.net

Catalytic Approaches: The development of novel catalysts could enable more efficient and selective reactions, minimizing byproduct formation and improving atom economy. This includes exploring biocatalysis, where enzymes are used to perform chemical transformations with high specificity under mild conditions.

Electrochemical Synthesis: Utilizing electrons as a "reagent" in electrochemical methods can replace stoichiometric oxidants or reductants, leading to cleaner reaction profiles. rsc.org This approach could be particularly valuable for the halogenation or functionalization steps in the synthesis.

Renewable Feedstocks: While challenging for highly functionalized aromatics, long-term research could explore pathways that utilize renewable starting materials, aligning with the principles of a circular economy.

Table 1: Comparison of Potential Synthetic Routes

| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Future Goal) |

|---|---|---|

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane, Chloroform) | Water, bio-based solvents, ionic liquids |

| Reagents | Stoichiometric hazardous reagents (e.g., strong acids, heavy metal catalysts) | Catalytic systems, biocatalysts, electrons (electrochemistry) |

| Energy Input | High-temperature reflux | Microwave-assisted synthesis, ambient temperature reactions |

| Waste Profile | High E-factor (significant waste generation) | Low E-factor (minimal waste) |

| Atom Economy | Moderate to low | High |

Exploration of Unprecedented Reactivity Patterns

The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity. The two electron-withdrawing chlorine atoms significantly influence the reactivity of the pyridine (B92270) ring and the adjacent bromomethyl group.

Future explorations could focus on:

Selective Functionalization: Developing methodologies to selectively react at the C3-bromomethyl group, the C2/C6-chloro positions, or other positions on the pyridine ring would unlock access to a wide array of new derivatives.

Novel Coupling Reactions: While standard cross-coupling reactions are predictable, research into less common transformations, such as C-H activation at other positions on the ring or novel multicomponent reactions, could yield surprising and valuable products.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. mdpi.com Investigating the photocatalytic reactions of this compound could uncover unique reaction pathways not accessible through traditional thermal methods.

Reaction with Nucleophiles and Bases: A systematic study of its reactions with a diverse range of nucleophiles and bases under various conditions could lead to the discovery of unexpected substitution, elimination, or rearrangement products. researchgate.net

Table 2: Potential Areas for Reactivity Exploration

| Reaction Class | Potential Substrates/Reagents | Expected Outcome/Novelty |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Organoboron, organotin, or organozinc reagents | Selective mono- or di-substitution at C2/C6 positions |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alkoxides | Displacement of chloro groups to build complex heterocycles |

| Radical Reactions | Radical initiators, organoboranes | Functionalization via radical intermediates at the bromomethyl position |

| Multicomponent Reactions | Isocyanides, alkynes, etc. | Rapid assembly of complex molecular scaffolds in a single step |

Expanded Applications in Specialized Organic Synthesis and Materials Science

The versatility of this compound makes it a promising building block for various high-value applications.

In Specialized Organic Synthesis: This compound can serve as a precursor for synthesizing complex heterocyclic structures. mdpi.com The differential reactivity of the chloro and bromomethyl groups allows for stepwise, controlled modifications, making it an ideal starting point for constructing libraries of compounds for pharmaceutical or agrochemical screening. For example, it could be used to synthesize novel ligands for catalysis or as a key fragment in the total synthesis of natural products.

In Materials Science: Pyridine-based structures are integral to the development of advanced functional materials. Specifically, pyridine-3,5-dicarbonitrile (B74902) derivatives have shown promise as emitters in organic light-emitting diodes (OLEDs). nih.gov Future research could involve transforming this compound into novel π-conjugated systems. By introducing chromophores and other functional groups, it may be possible to develop new materials for applications in:

Organic Electronics: As components in organic field-effect transistors (OFETs) or photovoltaics (OPVs).

Sensors: As the core of chemosensors where binding to an analyte induces a change in fluorescence or other optical properties.

Polymers: As a monomer for creating functional polymers with unique thermal, electronic, or mechanical properties.

Integration with Automation and Flow Chemistry Technologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comdntb.gov.ua The synthesis and subsequent reactions of this compound are well-suited for this technological shift.

Key benefits of applying flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with potentially hazardous or unstable compounds. uc.pt

Precise Control: The ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved selectivity, and reduced byproduct formation.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration, bypassing the challenges of scaling up batch reactors. mdpi.com

Automation: Integrating flow reactors with automated control systems and in-line analytics allows for high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis of derivatives. This has been successfully applied to the synthesis of various active pharmaceutical ingredients. nih.gov

Table 3: Batch vs. Flow Synthesis for Derivatization of this compound

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small internal volumes |

| Heat Transfer | Inefficient, potential for thermal runaways | Excellent, rapid heating and cooling |

| Mixing | Often inefficient, can lead to local concentration gradients | Highly efficient and reproducible |

| Scalability | Complex, requires re-optimization | Straightforward, "scale-out" or longer run time |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Advanced In Situ Spectroscopic Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques, which monitor reactions as they occur, can provide unprecedented insights into the transient intermediates and transition states involved in the reactions of this compound. osti.gov